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Clinical Management Summary

The table below summarizes the quantitative pharmacokinetic (PK) effects and clinical management

recommendations for fruquintinib co-administered with CYP3A modulators.

Precipitant Drug
Effect on Fruquintinib
PK

Effect on Metabolite
M11 PK

Clinical
Recommendation

Itraconazole (Strong
CYP3A Inhibitor)

↑ AUC by ~10% (Not

clinically meaningful) [1]
[2]

↓ AUC by 44-55% [1]

[2]

No dose adjustment
required [1] [2]

Rifampin (Strong
CYP3A Inducer)

↓ Cmax by 12%; ↓ AUC
by 65% [1] [2]

↑ Cmax by 2.3-fold;
Marginal effect on AUC

[1] [2]

Avoid concomitant use
[1] [2] [3]

Detailed Experimental Protocols

The following sections detail the methodologies from the pivotal clinical studies that generated the data

above.
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Study NCT04557397: Effect of CYP3A Inhibition (Itraconazole)

Objective: To evaluate the effect of the strong CYP3A inhibitor itraconazole on the PK of a single
dose of fruquintinib [2].

Design: A single-center, open-label, 2-period, fixed-sequence study in 14 healthy subjects [2].
Period 1 (Reference): A single oral 5 mg dose of fruquintinib under fasted conditions.

Period 2 (Test): A single oral 5 mg dose of fruquintinib co-administered with itraconazole
under fasted conditions.

Dosing Regimen:
Itraconazole: 200 mg administered twice daily on Study Day 15, followed by once daily on

Days 16-25.
Fruquintinib (Test): A single 5 mg dose administered on Study Day 19, one hour after the

itraconazole dose [2].
PK Sampling: Blood samples for PK analysis were collected before fruquintinib dosing and over

168 hours after dosing [2].
Primary Endpoints: Fruquintinib and M11 metabolite systemic exposure (AUC) and maximum

plasma concentration (Cmax) [1] [2].

Study NCT04557397: Effect of CYP3A Induction (Rifampin)

Objective: To evaluate the effect of the strong CYP3A inducer rifampin on the PK of a single dose of
fruquintinib [2].

Design: A single-center, open-label, 2-period, fixed-sequence study in 14 healthy subjects [2].
Period 1 (Reference): A single oral 5 mg dose of fruquintinib under fasted conditions.

Period 2 (Test): A single oral 5 mg dose of fruquintinib co-administered with rifampin under
fasted conditions.

Dosing Regimen:
Rifampin: 600 mg administered once daily for 14 consecutive days (from Study Day 8 to Day

21).
Fruquintinib (Test): A single 5 mg dose administered on Study Day 15, one hour after the

rifampin dose [2].
PK Sampling: Blood samples for PK analysis were collected before fruquintinib dosing and over

168 hours after dosing [2].
Primary Endpoints: Fruquintinib and M11 metabolite systemic exposure (AUC) and maximum

plasma concentration (Cmax) [1] [2].
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The following diagrams illustrate fruquintinib's metabolic pathways and the sequence of the DDI clinical

studies.

Fruquintinib

CYP3A4 (Primary) CYP2C8, CYP2C9,
CYP2C19

Non-CYP Enzymes
(Sulfation, Glucuronidation)

Multiple Metabolites

Major Metabolite M11
(Lower potency)

N-demethylation

Excretion
~60% in Urine (0.5% unchanged)
~30% in Feces (5% unchanged)

Click to download full resolution via product page
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Study Part A (CYP3A Inhibition)
N=14 Healthy Subjects

Period 1: Baseline PK
Single dose Fruquintinib 5 mg (Fasted)

Study Part B (CYP3A Induction)
N=14 Healthy Subjects

Period 1: Baseline PK
Single dose Fruquintinib 5 mg (Fasted)

Period 2: Test PK
Single dose Fruquintinib 5 mg +

Itraconazole (Fasted)

Washout: ≥14 days

Itraconazole Lead-in & Maintenance:
200 mg twice daily (1 day), then once daily (4 days)

before and during PK sampling

Period 2: Test PK
Single dose Fruquintinib 5 mg +

Rifampin (Fasted)

Washout: ≥14 days

Rifampin Lead-in & Maintenance:
600 mg once daily for 7 days

before and during PK sampling

PK Sampling:
Pre-dose and over 168 hours post-dose

Click to download full resolution via product page

Key Takeaways for Researchers

Mechanistic Insight: The significant reduction in fruquintinib exposure with rifampin underscores
that CYP3A-mediated metabolism is a major elimination pathway for fruquintinib in humans,

confirming in vitro findings [2] [4].
Metabolite Activity: The major metabolite M11 has approximately 10 times lower potency for

inhibiting VEGFR-2 compared to the parent drug. Therefore, changes in M11 exposure (as seen with
itraconazole) are not considered clinically meaningful on the overall pharmacological activity [2].

Integrated Evidence: These DDI study results are aligned with the official prescribing information,
which explicitly advises avoiding concomitant use with strong CYP3A inducers like rifampin and

states that no dose adjustment is needed with CYP3A inhibitors [3].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s528503?utm_src=pdf-body-img
https://www.smolecule.com/products/s528503?utm_src=pdf-body
https://www.smolecule.com/products/s528503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12484386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314110/
https://www.fruzaqlahcp.com/about/mechanism-of-action
https://www.smolecule.com/products/s528503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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